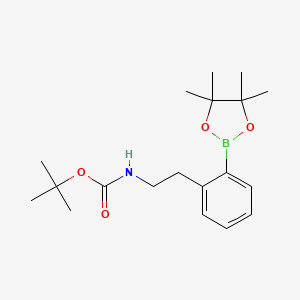

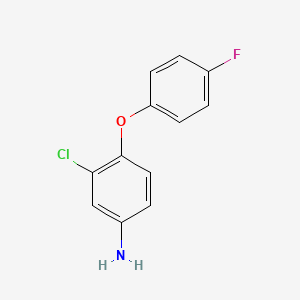

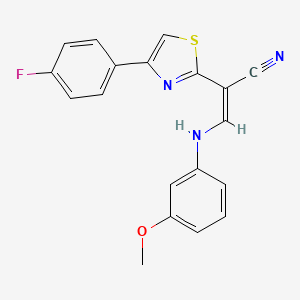

![molecular formula C7H8F2O2 B2573109 Ácido 2-(1-Bicyclo[1.1.1]pentanil)-2,2-difluoroacético CAS No. 2408971-36-6](/img/structure/B2573109.png)

Ácido 2-(1-Bicyclo[1.1.1]pentanil)-2,2-difluoroacético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is a compound that features a unique bicyclic structure known as bicyclo[1.1.1]pentane. This structure is characterized by its high strain and rigidity, making it an interesting subject for chemical research. The incorporation of difluoroacetic acid adds further complexity and potential reactivity to the molecule. This compound is of particular interest in medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, which can improve the pharmacokinetic properties of drug candidates .

Aplicaciones Científicas De Investigación

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid has several scientific research applications:

Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings, which can improve the solubility, metabolic stability, and pharmacokinetic properties of drug candidates.

Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the development of novel materials, including liquid crystals and molecular rotors.

Chemical Biology: The compound can be used to study the effects of rigid, strained structures on biological systems and their interactions with biomolecules.

Mecanismo De Acción

Target of Action

It is known that strained bicyclic substructures like this compound are increasingly relevant in medicinal chemistry discovery research because of their role as bioisosteres .

Biochemical Pathways

It is known that various photoredox transformations forging c–c and c–n bonds were demonstrated by taking advantage of bcp trifluoroborate salts derived from the bcp boronates .

Pharmacokinetics

It is known that successful drug discovery efforts rely on potent drugs presenting good activity/affinity towards the target of interest as well as satisfactory absorption, distribution, metabolism, excretion, and toxicity (admet) parameters .

Result of Action

It is known that late-stage functionalization performed on natural products and approved drugs proceeded with good efficiency to generate the corresponding bcp conjugates .

Action Environment

It is known that modern medicinal chemistry has embraced the concept of ‘escaping from flatland’ as a powerful tenet to circumvent toxicity and poor pharmacokinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the use of [1.1.1]propellane as a starting material. One common method involves the ring-opening of [1.1.1]propellane followed by multi-step chemical transformations to append functional groups at the bridgehead positions . For instance, the incorporation of difluoroacetic acid can be achieved through a series of reactions involving Grignard reagents and subsequent functionalization steps .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid, often relies on scalable synthetic routes. These methods may include the use of continuous flow chemistry to ensure efficient and high-yield production . The development of robust and scalable synthetic protocols is crucial for meeting the demand for these compounds in pharmaceutical and material sciences.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the bicyclic structure or the difluoroacetic acid moiety.

Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can be achieved using various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid include:

Grignard reagents:

Radical initiators: For radical-mediated transformations.

Photoredox catalysts: For enabling photochemical reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at the bridgehead positions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid include:

Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclic core but differ in the functional groups attached to the bridgehead positions.

Cubanes: Another class of rigid, strained hydrocarbons used as bioisosteres for aromatic rings.

Adamantanes: These compounds also feature a highly rigid structure and are used in similar applications.

Uniqueness

The uniqueness of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid lies in its combination of the bicyclo[1.1.1]pentane core with the difluoroacetic acid moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various scientific research applications .

Propiedades

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9,5(10)11)6-1-4(2-6)3-6/h4H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRZPKOTHLOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

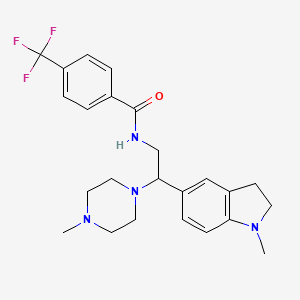

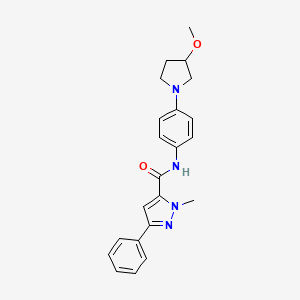

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)

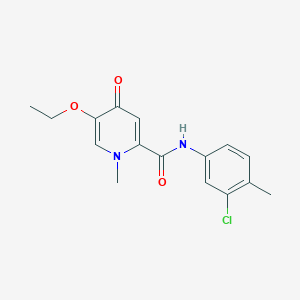

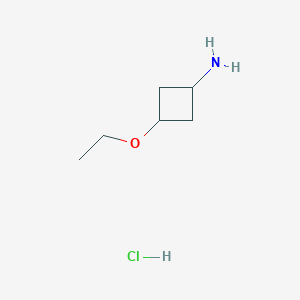

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573033.png)

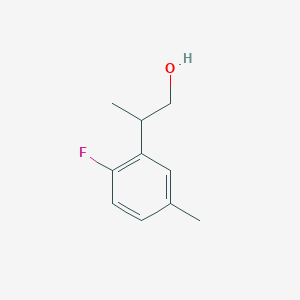

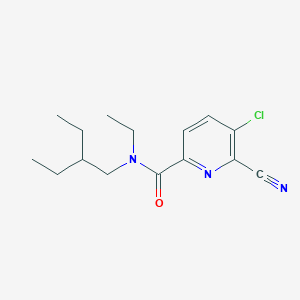

![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)

![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)

![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2573048.png)